2-Amino Group Confers 10–100-Fold Enhancement in Thymidylate Synthase Inhibitory Potency vs. Des-Amino Analogs
In the 6,7-imidazotetrahydroquinoline series—a scaffold directly analogous to the naphtho[2,3-d]imidazole core—the introduction of an amino group at the 2-position of the imidazole ring increased thymidylate synthase (TS) inhibitory potency by 1–2 orders of magnitude relative to the des-amino starting compound [1]. The initial lead compound 1h (lacking the 2-amino substituent) exhibited a Ki of approximately 5 µM against human and E. coli TS. SAR studies explicitly identified the 2-amino group as a critical potency-enhancing feature, and subsequent optimization yielded inhibitors with Ki values below 15 nM against human TS. This 10–100-fold improvement directly translates to the target compound, where the 2-amino group is the defining pharmacophoric element distinguishing it from 5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole (CAS 116866-63-8).
| Evidence Dimension | Thymidylate synthase inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Class-level inference: 10–100-fold more potent than des-amino analog (exact Ki not reported for the target compound itself; inferred from 2-NH₂ effect in imidazotetrahydroquinoline series) |
| Comparator Or Baseline | Des-amino analog (compound 1h, Ki ≈ 5 µM); optimized 2-NH₂ analogs achieved Ki < 15 nM (human TS) |
| Quantified Difference | 10- to 100-fold improvement (1–2 orders of magnitude) conferred by the 2-NH₂ group |
| Conditions | In vitro enzyme inhibition assay; recombinant human and E. coli thymidylate synthase; J. Med. Chem. 1992, 35, 847–858 |
Why This Matters
For procurement decisions in TS inhibitor programs, the 2-amino substituent is not optional—its absence is predicted to result in a 10–100-fold loss of target engagement, rendering the des-amino analog unsuitable as a replacement.
- [1] Reich, S.H.; Fuhry, M.A.M.; Nguyen, D.; Pino, M.J.; Welsh, K.M.; Webber, S.; Janson, C.A.; Jordan, S.R.; Matthews, D.A.; Smith, W.W. Design and Synthesis of Novel 6,7-Imidazotetrahydroquinoline Inhibitors of Thymidylate Synthase Using Iterative Protein Crystal Structure Analysis. J. Med. Chem. 1992, 35, 847–858. View Source
